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molecular formula C16H14ClNS B8406699 3-[(4-chlorophenyl)thio]-2,5-dimethyl-1H-indole

3-[(4-chlorophenyl)thio]-2,5-dimethyl-1H-indole

Cat. No. B8406699
M. Wt: 287.8 g/mol
InChI Key: OPXYZPBRAZZWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723373B2

Procedure details

The subtitle compound was prepared by the method of example 1 part (b) using the product from part (a). Product was purified using Flash column chromatography (33% EtOAc/hexane as eluent).
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17](C)[CH:18]=3)[NH:13][C:12]=2[CH3:21])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[Cl:22]C1C=CC(SC2C3C(=CC=C(C)C=3)NC=2C)=CC=1>>[Cl:22][C:18]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:19]=1[C:11]([S:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9])=[C:12]([CH3:21])[NH:13]2

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1=C(NC2=CC=C(C=C12)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=C(NC2=CC=C(C=C12)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Product was purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=C(NC2=CC=C1)C)S(=O)(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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